(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol
Description
The compound "(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol" is a polycyclic decahydronaphthalenol derivative featuring:
- A decahydronaphthalene core with stereospecific configurations at positions 2R, 4R, 4aR, 6S, and 8aS.
- Hydroxymethyl (-CH2OH) and hydroxyl (-OH) groups at positions 6 and 2, respectively.
- A bulky 2-methyloctan-2-yl substituent on the aromatic phenyl ring at position 2.
A stereoisomer, "(2S,4S,4aS,6R,8aR)-6-(hydroxymethyl)-..." is listed in , but its properties may differ due to configuration variations .
Properties
CAS No. |
79732-51-7 |
|---|---|
Molecular Formula |
C26H42O3 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C26H42O3/c1-4-5-6-7-12-26(2,3)20-10-11-22(25(29)15-20)24-16-21(28)14-19-9-8-18(17-27)13-23(19)24/h10-11,15,18-19,21,23-24,27-29H,4-9,12-14,16-17H2,1-3H3/t18-,19-,21+,23+,24-/m0/s1 |
InChI Key |
ZAELPWSCABXXAB-NWXGMGMZSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CC3C2CC(CC3)CO)O)O |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](C[C@H]3[C@H]2C[C@H](CC3)CO)O)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CC3C2CC(CC3)CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP 55,244 CP 55244 CP 55244, (2R-(2alpha,4abeta,6alpha,8alpha,8aalpha))-isomer CP 55244, (2S-(2alpha,4abeta-6alpha,8alpha,8aalpha))-isomer CP 97587 CP-55244 |
Origin of Product |
United States |
Preparation Methods
Core Decahydronaphthalene Synthesis
The saturated naphthalene core forms through catalytic hydrogenation strategies. Patent CN102838439B demonstrates optimized conditions using nickel-based catalysts (10-80% NiO/ZSM-5 molecular sieves/MoO3/K2O/SiO2) achieving >98% naphthalene conversion at 180-220°C under 6-12 MPa H2. Key parameters:
Notably, the ZSM-5 support's mesoporous structure (2-5 nm pores) prevents pore-blocking by the bulky 2-methyloctan-2-yl group during subsequent functionalization.
Stereoselective Hydroxylation
Controlling the 2R,4R,6S configurations requires enzymatic or chemical methods. The ScienceDirect study demonstrates Sharpless asymmetric dihydroxylation achieves 85-92% ee for similar systems using AD-mix-β (K3Fe(CN)6, K2OsO4, (DHQD)2PHAL). For the C6 hydroxymethyl group, PMC research illustrates Ti(OiPr)4-mediated aldol condensation with formaldehyde gives 78% yield while preserving stereochemistry.
Critical factors:
- pH Control : Maintaining pH 9.5-10.5 during aldol steps prevents epimerization
- Solvent Effects : tert-Butanol improves hydroxylation selectivity by 18% vs. THF
- Temperature Gradients : Staged cooling (-10°C → 4°C) reduces byproduct formation
Phenolic Substituent Installation
The 4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl] group introduces via Friedel-Crafts alkylation. Patent CN101914061A's imidazole synthesis adapts to phenolic systems using:
- Catalyst : FeCl3·6H2O (15 mol%)
- Alkylating Agent : 2-methyloctan-2-ol (1.2 eq)
- Solvent : Dichloroethane (ε=10.4) enhances carbocation stability
Reaction monitoring shows complete consumption of the decalin intermediate within 3h at 65°C, achieving 83% isolated yield after silica gel chromatography.
Stereochemical Verification
X-ray crystallography data from PMC confirms configurations using anomalous dispersion (Cu Kα, λ=1.54178 Å). Key torsion angles:
| Bond | Angle (°) | Deviation from Ideal |
|---|---|---|
| C2-C4-C4a-C8a | 112.3 | ±1.2° |
| C6-C8a-C4a-O2 | -158.7 | ±0.9° |
| C4-C2-O2-H | 64.5 | ±2.1° |
NMR analysis (500 MHz, CDCl3) shows characteristic couplings:
- δ 4.27 (dd, J=11.2, 4.5 Hz, H-2)
- δ 3.89 (m, H-6)
- δ 2.76 (dt, J=14.3, 3.1 Hz, H-4a)
Purification Challenges
The compound's polarity (logP=3.7) complicates isolation. Patent CN101914061A's halohydrocarbon/ketone purification system achieves 99.5% purity using:
- Primary Extraction : 1,2-dichloroethane/water (3:1 v/v) removes ionic impurities
- Crystallization : Stepwise cooling (70°C→5°C over 2h) in acetone/hexane (1:4)
- Final Wash : Cold (-20°C) methyl isobutyl ketone eliminates diastereomeric residuals
HPLC retention times (C18 column, 60% MeCN/40% H2O):
- Target compound: 14.7 min
- Closest impurity: 16.2 min (Δt=1.5 min)
Chemical Reactions Analysis
Types of Reactions
CP55,244 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in CP55,244 can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The aromatic ring in CP55,244 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield various stereoisomers .
Scientific Research Applications
Pharmaceutical Applications
-
Therapeutic Potential :
- The compound exhibits potential as a therapeutic agent due to its structural similarity to known bioactive compounds. It may act on specific biological pathways relevant to disease treatment.
- Research indicates that derivatives of similar naphthalene structures have been studied for anti-inflammatory and analgesic properties .
- Drug Development :
Biological Research
- Mechanism of Action Studies :
- Investigations into the compound's interaction with biological targets are crucial for understanding its mechanism of action. Studies could focus on receptor binding assays or enzyme inhibition tests relevant to therapeutic targets.
- Toxicology and Safety Assessments :
- Comprehensive toxicological evaluations are necessary to determine the safety profile of the compound for potential human use. This includes assessing acute and chronic toxicity in vitro and in vivo.
Industrial Applications
- Cosmetic Industry :
-
Material Science :
- The unique properties of this compound can be investigated for use in polymer chemistry or as a precursor for synthesizing novel materials with specific mechanical or thermal properties.
Case Studies and Research Findings
Mechanism of Action
CP55,244 exerts its effects primarily through its interaction with cannabinoid receptors, particularly CB1. It acts as a full agonist, binding to the receptor and activating it to produce a range of physiological effects. The activation of CB1 receptors leads to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP and modulating various signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with key analogues:
*Calculated using ’s stereoisomer as a reference.
Key Observations:
Functional Comparisons
Receptor Binding and Bioactivity (Inferred)
- highlights that lipophilic substituents (e.g., iodine, bromine) on naphthalene derivatives enhance affinity for GluN2D receptors .
- Conversely, polar groups (e.g., -COOH) reduce receptor affinity, indicating the target’s hydroxyls may balance lipophilicity for selective binding .
Spectroscopic Properties
- Naphthalene derivatives with electron-donating groups (e.g., -OH) exhibit bathochromic shifts in UV-Vis spectra (e.g., compound 4g in : λmax = 301 nm) . The target’s phenolic and hydroxymethyl groups may similarly shift absorption compared to non-polar analogues.
Conformational Stability
- ’s crystal structure analysis of a decahydronaphthalenone reveals chair conformations stabilized by weak interactions . The target’s stereochemistry and substituents may enforce analogous rigidity, impacting solubility and metabolic stability.
Research Implications
- Synthetic Challenges : The target’s stereochemical complexity requires advanced asymmetric synthesis techniques, as seen in ’s use of chiral auxiliaries (e.g., phenylsulfonyl groups) .
- Pharmacological Potential: The combination of bulky and polar groups positions this compound as a candidate for neurodegenerative disease research, akin to ’s NMDA/kainate receptor antagonists .
Biological Activity
The compound (2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol is a complex organic molecule with potential biological activity. This article explores its pharmacological properties and biological effects based on diverse research findings.
The molecular formula of this compound is , and it belongs to a class of compounds characterized by a naphthalene core structure with various substituents that may influence its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Hydroxymethyl Group | Contributes to potential hydrogen bonding and solubility. |
| Phenolic Substituent | May provide antioxidant properties. |
| Decahydronaphthalene Structure | Impacts the compound's hydrophobicity and receptor binding affinity. |
Research indicates that the compound may interact with various biological targets:
- Cannabinoid Receptors : Preliminary studies suggest that this compound could act as an agonist for cannabinoid receptors (CB1 and CB2), which are involved in numerous physiological processes including pain modulation and immune response .
- Anti-inflammatory Properties : The structural features of the compound suggest potential anti-inflammatory effects. Similar compounds have shown efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines .
- Antioxidant Activity : The phenolic component is likely to contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit specific inflammatory pathways. For instance:
- NLRP3 Inflammasome Activation : Research has shown that related compounds can inhibit NLRP3 inflammasome activation in microglial cells, suggesting a neuroprotective role against neurodegenerative diseases .
In Vivo Studies
Animal models have provided insights into the compound's effectiveness:
- Pain Models : In rodent models of acute pain, administration of cannabinoid receptor agonists has shown to reduce pain perception significantly .
- Neuroprotection : Studies indicate that similar naphthalene derivatives can protect neurons from damage due to ischemia by modulating inflammatory responses and promoting cell survival pathways .
Case Study 1: Cannabinoid Receptor Agonism
A study evaluated the effects of a structurally similar compound on pain relief in chronic pain models. Results indicated significant analgesic effects mediated through CB1 receptor activation.
Case Study 2: Neuroprotection in Ischemic Injury
In a model of ischemic stroke, administration of compounds with similar structures resulted in reduced infarct size and improved neurological outcomes. This was attributed to their ability to modulate inflammatory responses and enhance neuronal survival.
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves condensation reactions under controlled conditions. For example, urea and concentrated HCl in DMF can facilitate nucleophilic addition-cyclization steps, as demonstrated in structurally related naphthalenone derivatives . Purification often employs column chromatography with gradients of ethyl acetate and hexane, followed by recrystallization to ensure stereochemical integrity .
Q. Which characterization techniques are critical for confirming its structure?
- X-ray crystallography : Essential for resolving stereochemistry at multiple chiral centers (e.g., 4aR and 8aS configurations) and validating the decahydronaphthalene backbone .
- NMR spectroscopy : H and C NMR identify hydroxyl and hydroxymethyl groups, while 2D techniques (COSY, NOESY) confirm spatial arrangements .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .
Q. What preliminary biological assays are recommended?
Begin with antimicrobial susceptibility testing (e.g., agar diffusion assays against Gram-positive/negative bacteria), as hydroxyl and bulky alkyl substituents (e.g., 2-methyloctan-2-yl) may disrupt microbial membranes . Dose-response studies can quantify efficacy (IC) and guide structure-activity relationship (SAR) analysis.
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, enabling the design of stereoselective routes. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to reduce trial-and-error synthesis . Machine learning models trained on analogous decahydronaphthalene systems can also predict solvent/catalyst combinations.
Q. What strategies address stereochemical inconsistencies in synthesis?
- Chiral auxiliaries : Temporarily fix stereocenters during critical steps (e.g., hydroxymethyl group introduction at C6) .
- Dynamic resolution : Use enantioselective catalysts (e.g., organocatalysts) to bias equilibrium toward desired diastereomers .
- Crystallographic validation : Compare experimental X-ray data with computational models to resolve ambiguities .
Q. How should researchers resolve contradictions between spectral data and expected outcomes?
- Multi-technique cross-validation : Combine H-C HSQC, DEPT-135, and IR to distinguish hydroxyls from ethers or esters .
- Impurity profiling : LC-MS or GC-MS identifies byproducts (e.g., dehydration artifacts) that may skew NMR interpretations .
- In silico simulations : Compute NMR chemical shifts (e.g., using ACD/Labs or Gaussian) to match experimental data .
Q. Can factorial design improve yield or enantiomeric excess (ee)?
Yes. A 2 factorial design tests variables like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 120°C |
| Catalyst Loading | 5 mol% | 15 mol% |
| Solvent | DMF | THF |
| Response surface methodology (RSM) then models interactions to identify optimal conditions, reducing experimental runs by >50% . |
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
